molecular formula C19H15N3O5S B2703442 Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate CAS No. 1207025-64-6

Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate

Cat. No. B2703442
CAS RN: 1207025-64-6
M. Wt: 397.41
InChI Key: HDYNALREQDAYJZ-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a highly oxygenated lignanoid containing four five-membered rings and two benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved by Direct Methods and refined by full-matrix least-squares methods . The carbon-bound hydrogen atoms were placed in the calculated positions, with the d (C—H) = 0.93–0.98 Å .


Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine is C11H10N2O2S with a molecular weight of 234.27 .

Scientific Research Applications

Heavy Metal Ion Detection

BDMMBSH: has been employed for the detection of the carcinogenic heavy metal ion lead (Pb²⁺) . Researchers synthesized noble ligands of BDMMBSH via a simple condensation method. These ligands were then crystallized and characterized using spectroscopic techniques. Subsequently, a sensitive and selective Pb²⁺ sensor was developed by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibited excellent sensitivity and low limits of quantification and detection .

Antitumor Activity

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which includes BDMMBSH, were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM .

Indole-Based Anticancer Agents

BDMMBSH is structurally related to indoles. Indoles have been investigated for their anticancer properties. While BDMMBSH itself hasn’t been directly evaluated, its structural features may contribute to potential anticancer effects .

Materials Science and Crystallography

The crystal structures of BDMMBSH derivatives were analyzed using single crystal X-ray diffraction. Such studies contribute to our understanding of molecular packing, intermolecular interactions, and crystal symmetry. These insights are valuable in materials science and crystal engineering .

Organic Synthesis and Methodology

BDMMBSH was synthesized via a condensation method involving benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). This synthetic route highlights the compound’s potential as a versatile building block in organic synthesis .

Electrochemical Sensing Platforms

Beyond Pb²⁺ detection, BDMMBSH’s electrochemical properties make it a promising candidate for other sensing applications. Researchers may explore its use in detecting other metal ions or environmental pollutants .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown potential as antitumor agents. For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine has a hazard classification of Acute Tox. 4 Oral .

Future Directions

The future directions for this compound could include further exploration of its potential as an antitumor agent . More research is needed to fully understand its mechanism of action and potential applications in medicine.

properties

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylcarbamoylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-25-17(23)12-4-2-11(3-5-12)14-9-28-19(21-14)22-18(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNALREQDAYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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